3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Overview
Description
“3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile” is a chemical compound with the molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Multicomponent Synthesis and Anticancer Activity
A study reported the synthesis of novel compounds through a one-pot, multicomponent reaction, including structures related to the specified chemical, which demonstrated potent anticancer activities against human cancer cell lines, including colon and lung cancers (Radwan, Alminderej, & Awad, 2020).
Inhibitors of SARS-CoV-2 RdRp
Research on azafluorene derivatives with indole structures revealed their potential as inhibitors for the SARS-CoV-2 RdRp enzyme, suggesting the applicability of related compounds in antiviral research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Synthesis of Biologically Active Disperse Dyes
A study focused on the synthesis of novel azo-disperse dyes derived from compounds similar to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, showing their potential applications in dyeing polyester fabrics and evaluating their antimicrobial activity (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is human neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a key cellular signaling molecule, particularly in neurons. The role of nNOS is crucial in neurotransmission, immune response, and regulation of cell death .
Mode of Action
The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. This results in a decrease in nitric oxide levels, which can affect various physiological processes where nitric oxide acts as a signaling molecule .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including neurotransmission and immune response. By inhibiting nNOS, the compound can potentially affect these pathways, leading to changes in neuronal signaling and immune response .
Pharmacokinetics
The compound’s ability to inhibit nnos suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and immune response, potentially affecting various physiological processes .
Properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOKHIURIJOQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566322 | |
Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116480-60-5 | |
Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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